1-(4-fluorophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one
Description
1-(4-Fluorophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative characterized by a 1,5-dihydro-2H-pyrrol-2-one core with distinct substituents. The 4-fluorophenyl group at position 1 introduces electron-withdrawing properties, while the 4-methoxyphenyl group at position 5 contributes electron-donating effects. The 4-methylbenzenesulfonyl (tosyl) group at position 4 enhances stability and may influence intermolecular interactions due to its strong electron-withdrawing nature .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-hydroxy-2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5S/c1-15-3-13-20(14-4-15)32(29,30)23-21(16-5-11-19(31-2)12-6-16)26(24(28)22(23)27)18-9-7-17(25)8-10-18/h3-14,21,27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXNCFDKNCCGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as cadmium chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-fluorophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrrolone Derivatives
Key Observations:
Position 1 Substituents: The target compound’s 4-fluorophenyl group contrasts with bulkier substituents like 2-hydroxypropyl () or heteroaromatic groups (e.g., 3-pyridinylmethyl in ). Aromatic substituents may enhance π-π stacking interactions, while alkyl or heteroaromatic groups could improve solubility .
Position 4 Functional Groups: The 4-methylbenzenesulfonyl group in the target compound differs from benzoyl () or furoyl () groups.
Position 5 Aryl Groups :
- The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, whereas 4-trifluoromethoxyphenyl () or 4-propoxyphenyl () groups introduce lipophilicity or steric bulk, respectively .
Research Findings and Data Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
